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Compound of Interest

Compound Name: Ramipril

Cat. No.: B1678797

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the angiotensin-converting
enzyme (ACE) inhibitor ramipril and its pharmacologically active metabolite, ramiprilat. It
covers their physicochemical properties, pharmacodynamics, pharmacokinetics, and analytical

methodologies, presenting quantitative data in a structured format for ease of reference and
comparison.

Physicochemical Properties

Ramipril is a prodrug that is metabolized into its active diacid form, ramiprilat.[1][2] The key
physicochemical properties of both compounds are summarized below.

Table 1: Physicochemical Properties of Ramipril and Ramiprilat
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Property Ramipril Ramiprilat
Molecular Formula C23H32N205[3][4] C21H28N20s][5]
Molecular Weight 416.5 g/mol [3][4] 388.5 g/mol [5]
Melting Point 105°C - 112°CJ[4] Not Available
pKa 3.17[6] Not Available
Partition Coefficient (LogP) 3.41[6] Not Available

White to almost white )
Appearance ) Not Available
crystalline powder[4]

Pharmacodynamics: Mechanism of Action

Ramipril exerts its therapeutic effects via the potent and competitive inhibition of the
angiotensin-converting enzyme (ACE) by its active metabolite, ramiprilat.[2][7] This inhibition
disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood
pressure and electrolyte balance.[7][8]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade is initiated by the release of renin from the kidneys, which cleaves
angiotensinogen to form the inactive decapeptide, angiotensin 1.[9] ACE, a peptidyl
dipeptidase, then converts angiotensin | into the potent vasoconstrictor, angiotensin 11.[1]
Angiotensin Il mediates its effects primarily through the angiotensin Il receptor type 1 (AT1iR),
leading to vasoconstriction, inflammation, and the stimulation of aldosterone secretion from the
adrenal cortex.[7][9] Aldosterone, in turn, promotes sodium and water reabsorption in the
kidneys.[7]

ACE Inhibition by Ramiprilat

Ramiprilat binds to and inhibits ACE, preventing the conversion of angiotensin | to angiotensin
I1.[7][8] The resulting decrease in plasma angiotensin Il levels leads to reduced vasopressor
activity and decreased aldosterone secretion.[1] Concurrently, ACE (also known as kininase Il)
is responsible for the degradation of bradykinin, a potent vasodilator.[3][7] ACE inhibition by
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ramiprilat leads to an accumulation of bradykinin, which contributes to the overall vasodilatory

and blood pressure-lowering effects of the drug.[3][8]
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Caption: Ramiprilat inhibits ACE, blocking Angiotensin Il production and Bradykinin
degradation.

Quantitative Pharmacodynamic Parameters

The inhibitory potency of ramipril and the binding affinity of ramiprilat have been quantified in

various studies.

Table 2: Pharmacodynamic Parameters for Ramipril and Ramiprilat
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Parameter Value Compound Condition
ACE Inhibition ICso 5nM Ramipril In vitro
ACE Inhibition (4h Ramipril (2.5-20 mg )
60-80%][1] ) In vivo (human)
post-dose) single dose)
ACE Inhibition (24h Ramipril (2.5-20 mg )
40-60%1] ] In vivo (human)
post-dose) single dose)
ACE Inhibition (24h Ramipril (=2.0 mg )
>80%][1] ] In vivo (human)
post-dose) multiple doses)
o o o Isolated human
Binding Affinity (KD) 3.8 nmol/L[10] [BH]ramiprilat )
glomeruli
Maximal Binding 853 fmol/mg o Isolated human
) [BH]ramiprilat )
(Bmax) protein[10] glomeruli
o o Pig vascular
ACE Inhibition ICso 2 nM[11] Ramiprilat

endothelial cells

Pharmacokinetics: ADME Profile

Ramipril is readily absorbed orally and rapidly hydrolyzed to ramiprilat. The pharmacokinetic

profile is characterized by a triphasic elimination pattern for ramiprilat.[1][7]

Absorption

Following oral administration, ramipril reaches peak plasma concentrations (Tmax) within one

hour.[1] The extent of absorption is at least 50-60%.[1][7] While food may decrease the rate of

absorption, it does not significantly affect the extent.[1][7]

Distribution

Both ramipril and ramiprilat exhibit significant binding to plasma proteins.[12] Ramipril rapidly

distributes to tissues, with notably higher concentrations found in the liver, kidneys, and lungs

compared to the blood.[13]

Metabolism
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Ramipril is a prodrug that is almost completely metabolized.[1][14] The primary metabolic step
is the cleavage of the ester group by hepatic esterases to form the active metabolite,
ramiprilat.[1][2] This conversion also occurs to a lesser extent in the kidneys.[7] Other inactive
metabolites include the diketopiperazine ester, diketopiperazine acid, and glucuronides of both
ramipril and ramiprilat.[1][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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